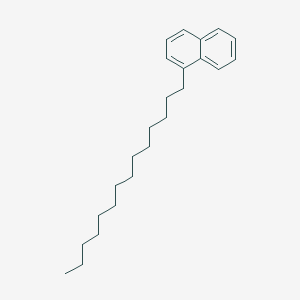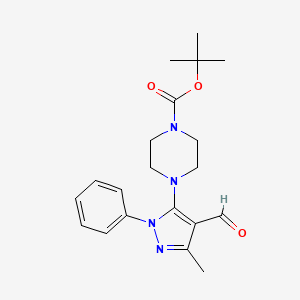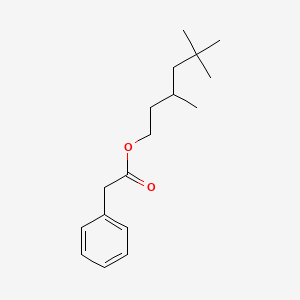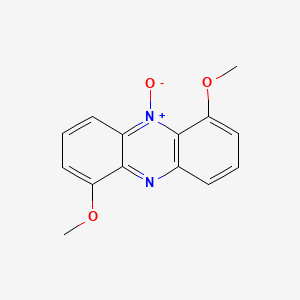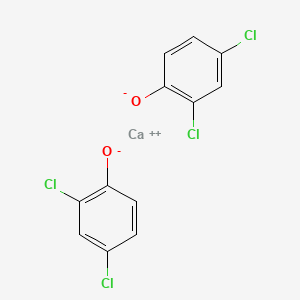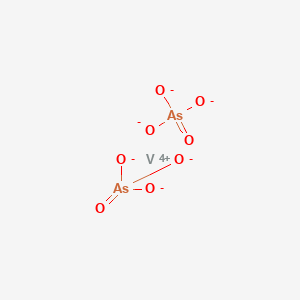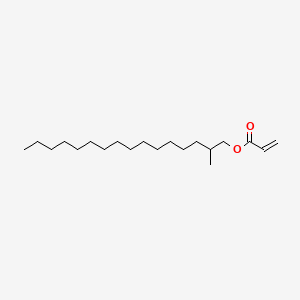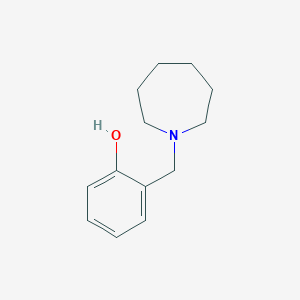
1-Phenylethyl 2-acetylacetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethyl 2-acetylacetoacetate is an organic compound with the molecular formula C14H16O4 It is a derivative of acetoacetic ester and features a phenylethyl group attached to the acetoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethyl 2-acetylacetoacetate can be synthesized through the esterification of 1-phenylethanol with acetoacetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethyl 2-acetylacetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenylethyl 2-acetylacetoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenylethyl 2-acetylacetoacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetoacetic acid, which can then participate in various biochemical pathways. The phenylethyl group may interact with hydrophobic pockets in enzymes or receptors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the phenylethyl group.
Methyl acetoacetate: Another ester derivative with similar chemical properties.
Phenylacetic acid: Shares the phenyl group but differs in its functional groups and reactivity.
Uniqueness: 1-Phenylethyl 2-acetylacetoacetate is unique due to the presence of both the phenylethyl and acetoacetate moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
85153-66-8 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-phenylethyl 2-acetyl-3-oxobutanoate |
InChI |
InChI=1S/C14H16O4/c1-9(15)13(10(2)16)14(17)18-11(3)12-7-5-4-6-8-12/h4-8,11,13H,1-3H3 |
InChI Key |
ZXBGGHFUQBYYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


